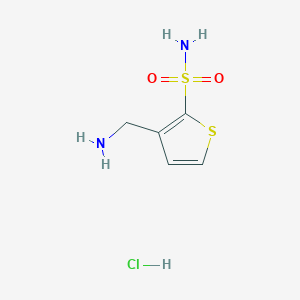

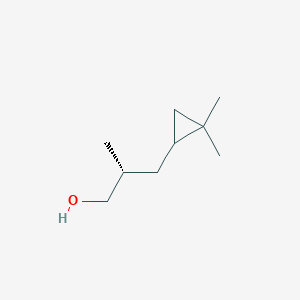

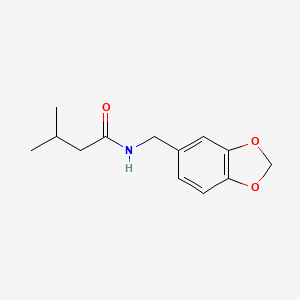

![molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0](/img/structure/B2936594.png)

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many functional molecules used in a variety of applications . The benzimidazole ring system is found in many natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their broad range of chemical and biological properties . The synthesis process often involves the formation of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in these activities are complex and involve various mechanisms.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. Generally, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The IR, NMR, and other spectroscopic data can provide detailed information about the structure and properties of specific compounds .Mecanismo De Acción

Target of Action

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, also known as N-[4-(4-CHLORO-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ACETAMIDE, is an imidazole-containing compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects It’s known that imidazole derivatives can interact with various targets depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or cancer cells

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific structures and targets . For instance, some imidazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to antibacterial effects

Result of Action

Imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . For instance, some imidazole derivatives can induce cell death in cancer cells

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of imidazole derivatives

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is its broad spectrum of biological activities. It can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the major limitations is its low solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.

Direcciones Futuras

There are several future directions for the research on N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Furthermore, the development of new analogs and derivatives of this compound can also be explored to enhance its biological activities and reduce its limitations.

Métodos De Síntesis

The synthesis of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide can be achieved by several methods. One of the most commonly used methods involves the reaction of 4-chloro-1H-benzo[d]imidazole-2-carboxylic acid with 4-aminophenylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain this compound in high yield and purity.

Aplicaciones Científicas De Investigación

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-microbial, anti-viral, and anti-oxidant properties. Several studies have also reported its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure and biological activity. Some derivatives have been found to have potent biological activities, which could potentially lead to toxic effects if not properly managed . Therefore, careful handling and appropriate safety measures are necessary when working with these compounds.

Propiedades

IUPAC Name |

N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSSZLFUHHADSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

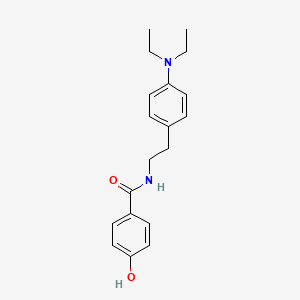

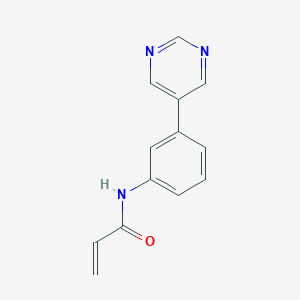

![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)

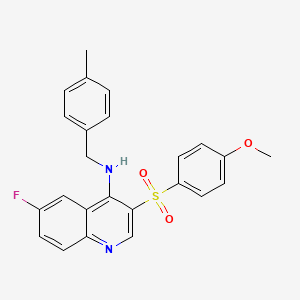

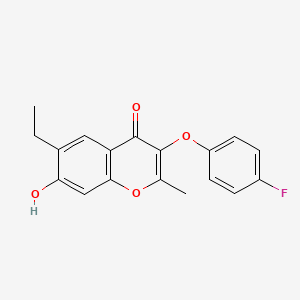

![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

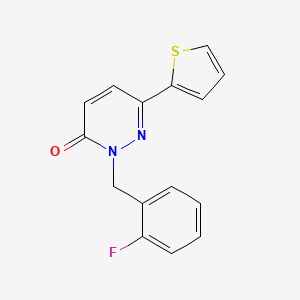

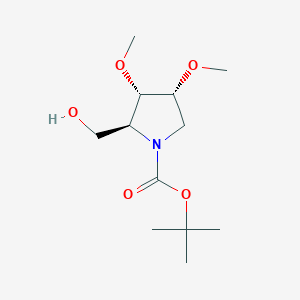

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)